1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-12-17(16-4-3-11-25-16)13(2)23(22-12)10-9-20-18(24)21-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRKJBROMRAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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